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Compound of Interest

Compound Name:
2-(Azetidin-1-yl)-5-

bromopyrimidine

Cat. No.: B113087 Get Quote

Foreword: This document serves as a technical guide to the spectral analysis of 2-(Azetidin-1-
yl)-5-bromopyrimidine (CAS No: 850349-22-3, Molecular Formula: C₇H₈BrN₃, Molecular

Weight: 214.06 g/mol ).[1][2] Publicly available experimental spectra for this specific compound

are limited. Therefore, this guide presents a set of hypothetical, yet chemically plausible,

spectral data based on the analysis of its constituent functional groups and related molecular

structures.[3][4][5] The protocols detailed herein represent standard methodologies for

obtaining such data in a research setting.

Hypothetical Spectral Data Summary
The following tables summarize the predicted quantitative data for Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 2-(Azetidin-1-
yl)-5-bromopyrimidine.

Table 1.1: Hypothetical ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.35 s - 2H
Pyrimidine C4-H,

C6-H

4.10 t 7.2 4H
Azetidine C2'-H₂,

C4'-H₂

2.40 p 7.2 2H Azetidine C3'-H₂

Note: The pyrimidine protons at positions 4 and 6 are chemically equivalent and appear as a

single signal. The azetidine protons show characteristic triplet and pentet patterns due to

coupling with adjacent methylene groups.[3]

Table 1.2: Hypothetical ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

160.5 Pyrimidine C2

158.0 Pyrimidine C4, C6

108.0 Pyrimidine C5

52.5 Azetidine C2', C4'

17.0 Azetidine C3'

Note: The carbon attached to the bromine (C5) is expected to be significantly shielded

compared to other pyrimidine carbons.[6]

Table 1.3: Hypothetical Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
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m/z Relative Intensity (%) Assignment

214.0 / 216.0 100 / 98
[M]+•, [M+2]+• (Molecular Ion

Pair)

186.0 / 188.0 45 / 44 [M - C₂H₄]+•

135.0 30 [M - Br]+

Note: The presence of a bromine atom results in a characteristic isotopic pattern for the

molecular ion ([M]+• and [M+2]+•) with a nearly 1:1 intensity ratio.

Table 1.4: Hypothetical Infrared (IR) Data
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium C-H Stretch (Aromatic)

2960 Medium C-H Stretch (Aliphatic)

1595 Strong C=N Stretch (Pyrimidine Ring)

1550 Strong C=C Stretch (Pyrimidine Ring)

1240 Strong
C-N Stretch (Aryl-N, Aliphatic-

N)

1020 Medium C-Br Stretch

Experimental Protocols
The following sections detail generalized but robust protocols for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.
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Sample Preparation: Accurately weigh 5-10 mg of purified 2-(Azetidin-1-yl)-5-
bromopyrimidine.[3] Transfer the solid into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-

d, CDCl₃). Mix the sample using a vortex or sonicator until the solid is completely dissolved.

[3]

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.

Instrumentation:

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard 1D ¹H spectrum. For 2D experiments like COSY, a more concentrated

sample (15-20 mg) may be beneficial.[3]

For ¹³C NMR, use a standard proton-decoupled pulse program. A sufficient number of

scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
This protocol describes a general method for obtaining an Electron Ionization (EI) or

Electrospray Ionization (ESI) mass spectrum.

Sample Preparation (ESI): Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile. The solution must be free of non-volatile

buffers or salts.

Sample Preparation (EI): For volatile solids, the sample can be introduced via a direct

insertion probe. A small amount of the solid is placed in a capillary tube at the end of the

probe.[7]

Instrumentation (ESI):
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Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Set the instrument to positive ion mode.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal of the molecular ion.

Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Instrumentation (EI):

Insert the direct insertion probe into the high-vacuum source of the mass spectrometer.[7]

Heat the probe gradually to volatilize the sample.

Bombard the gaseous molecules with a standard high-energy electron beam (typically 70

eV).[7]

The resulting ions are accelerated and separated by the mass analyzer.

Infrared (IR) Spectroscopy
This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet

method.

Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate

mortar and pestle.[8]

Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with

the ground sample. KBr is used as it is transparent in the IR region.[8]

Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press

and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent

pellet.[8]

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the FTIR spectrometer.
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Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over the range

of 4000-400 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of an empty

sample holder should be run first and automatically subtracted.

Visualization of Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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